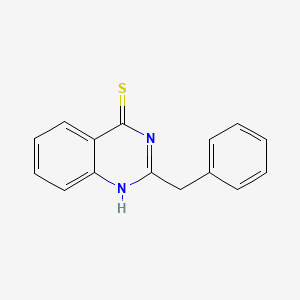

2-Benzyl-4-quinazolinethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c18-15-12-8-4-5-9-13(12)16-14(17-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYOSQDRLIXLIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=S)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333667 | |

| Record name | 2-benzyl-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

85690-42-2 | |

| Record name | 2-benzyl-1H-quinazoline-4-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Benzyl 4 Quinazolinethiol and Derivatives

Precursor Synthesis Strategies for Quinazoline (B50416) Core Formation

The construction of the fundamental quinazoline ring is a well-established area of heterocyclic chemistry, with numerous strategies developed to afford a wide range of substituted analogs. These methods often begin with readily available ortho-substituted aniline (B41778) derivatives.

A common and versatile approach involves the cyclization of 2-aminobenzonitriles with various electrophiles. For instance, copper-catalyzed reactions of 2-aminobenzonitriles with aldehydes and alcohols can yield N-functionalized quinazolines. frontiersin.org Another significant route starts from 2-aminobenzamides or 2-aminobenzophenones. frontiersin.orgacs.org Microwave-assisted, solvent-free syntheses have been reported where 2-aminobenzophenones react with aldehydes and ammonium (B1175870) acetate (B1210297) to produce quinazoline derivatives in excellent yields within minutes, offering an eco-friendly alternative to conventional heating. frontiersin.org

Lewis acid-catalyzed methods provide a transition-metal-free option. The reaction of N-phenyl-benzimidamides with polyoxymethylene, serving as a one-carbon source, efficiently yields quinazoline scaffolds under mild conditions. frontiersin.org Furthermore, oxidative cyclization techniques, such as the reaction of 2-(o-arylidineaminophenyl)indole with potassium permanganate, have been used to create fused quinazoline systems. nih.gov These foundational strategies provide the essential quinazoline skeleton, which can then be further functionalized to produce the target compound.

Table 1: Selected Methods for Quinazoline Core Synthesis

| Starting Material(s) | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzophenones, Aldehydes, Ammonium Acetate | Microwave Irradiation | Catalyst- and solvent-free; rapid reaction; high yields (70-91%). | frontiersin.org |

| N-Phenyl-benzimidamides, Polyoxymethylene | Lewis Acid | Transition-metal-free; mild conditions. | frontiersin.org |

| 2-Aminobenzonitriles, Aldehydes, Alcohols | Copper Catalyst | Forms N-functionalized bicyclic precursor. | frontiersin.org |

| 2-Aminobenzylamines, Carbon Disulfide | N/A | Direct route to certain thio-substituted quinazolines. | researchgate.net |

Chemical Routes for the Introduction of Thiol and Benzyl (B1604629) Groups

Once the quinazoline core is established, or concurrently with its formation, the benzyl and thiol moieties must be installed at the C2 and C4 positions, respectively. The typical pathway involves preparing a 2-benzyl-4(3H)-quinazolinone precursor, which is then converted to the desired thiol.

A classic and widely used method for introducing the thiol group at the C4 position is the thionation of the corresponding 4-oxo derivative (a quinazolinone). The synthesis of the 2-benzyl-4(3H)-quinazolinone precursor can be achieved by reacting 2-aminobenzamide (B116534) with phenylacetyl chloride. This precursor is then treated with a powerful thionating agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, in a high-boiling solvent like pyridine (B92270) or xylene to convert the C4-carbonyl group into a thiocarbonyl (thione), yielding 2-benzyl-4-quinazolinethiol.

The benzyl group at the C2 position is often incorporated from the start of the synthesis. For example, the condensation of anthranilic acid with phenylacetamide (a variation of the Niementowski reaction) can form the 2-benzyl-4(3H)-quinazolinone precursor. ijapbc.com

Modern synthetic chemistry emphasizes the development of greener methodologies that minimize hazardous waste and energy consumption. sciensage.info For quinazoline synthesis, this includes the use of water as a solvent, solvent-free reactions, and the application of recyclable catalysts. sciensage.infofrontiersin.org

One sustainable approach involves a one-pot, three-component reaction. For instance, an aryl amine, styrene (B11656) oxide, and an aryl acetylene (B1199291) can undergo a domino reaction catalyzed by molecular iodine under solvent- and metal-free conditions to produce 2-benzyl-4-arylquinolines, which are structurally related to the target compound. rsc.org While not directly producing this compound, these atom- and step-economical methods highlight a sustainable pathway. rsc.org Another green method for synthesizing quinazolinone precursors involves using potash alum as a readily available, non-toxic catalyst in an aqueous medium at room temperature, offering high yields and operational simplicity. sciensage.info Such green precursors can then be thionated using more environmentally acceptable protocols, potentially involving microwave assistance to reduce reaction times and energy use. bepls.com

Achieving the correct 2,4-substitution pattern is crucial and relies on regioselective reactions. The synthesis of C2-substituted quinazolines is often accomplished through the cyclization of appropriately substituted anilines or N-arylamidines. beilstein-journals.org For example, starting with 2-aminobenzonitrile (B23959) and reacting it with phenylacetonitrile (B145931) can lead to a precursor that, upon cyclization and subsequent manipulation, places the benzyl group at the C2 position.

The functionalization of a pre-formed quinazoline ring must also be controlled. Nucleophilic aromatic substitution (SNAr) reactions are commonly used to introduce substituents. For example, starting with 2,4-dichloroquinazoline (B46505), one can selectively substitute the chlorine atoms. The C4 position is generally more reactive towards nucleophiles than the C2 position. Therefore, reacting 2,4-dichloroquinazoline with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) would preferentially yield 2-chloro-4-quinazolinethiol. A subsequent reaction, such as a Suzuki or Stille coupling with a benzyl organometallic reagent, could then introduce the benzyl group at the C2 position. The careful choice of reaction conditions and the order of steps are paramount to achieving the desired regioselectivity. beilstein-journals.org

Post-Synthetic Derivatization Strategies for this compound

The thiol group in this compound is a versatile functional handle that allows for a variety of subsequent chemical modifications. These derivatizations are primarily centered on the nucleophilic character of the sulfur atom.

S-Alkylation: This reaction involves the formation of a new carbon-sulfur bond, converting the thiol into a thioether. It is typically accomplished by treating the this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the alkyl halide. researchgate.net This transition-metal-free alkylation is a robust and high-yielding reaction. researchgate.net The resulting 2-benzyl-4-(alkylthio)quinazoline derivatives are an important class of compounds in their own right.

S-Acylation: This modification introduces an acyl group to the sulfur atom, forming a thioester. S-acylation is achieved by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. This process is analogous to the acylation of alcohols and amines but forms a C(O)-S bond. nih.gov While widely studied in biological systems as protein S-palmitoylation, the chemical transformation is a fundamental organic reaction. frontiersin.orgfrontiersin.org

S-Oxidation: The sulfur atom of the thiol group can be oxidized to various higher oxidation states. Controlled oxidation, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can convert the thiol first into a sulfoxide (B87167) (a sulfinyl group) and, upon further oxidation, into a sulfone (a sulfonyl group). beilstein-journals.org Studies on related quinazoline systems have shown that the oxidation from thiol to sulfoxide can be rapid, while the subsequent oxidation to the sulfone may require longer reaction times or stronger conditions. beilstein-journals.org This modification significantly alters the electronic properties and steric profile of the substituent.

Table 2: Representative Post-Synthetic Modifications of the Thiol Group

| Reaction Type | Reagent(s) | Product Functional Group | Key Features | Reference |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Thioether (-S-Alkyl) | Forms a stable C-S bond; often high-yielding. | researchgate.net |

| S-Acylation | Acyl Chloride, Base (e.g., Pyridine) | Thioester (-S-CO-R) | Forms a reactive thioester linkage. | nih.gov |

Derivatization of the Benzyl Moiety

The derivatization of the benzyl group in this compound is most commonly achieved by employing substituted benzyl precursors during the initial synthesis of the quinazoline core. This approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzyl moiety. Synthetic strategies frequently involve the condensation of a substituted benzylamine (B48309) or the reaction of a substituted benzyl halide with an appropriate anthranilamide or 2-aminobenzonitrile derivative. nih.govacs.org

Research has demonstrated that benzyl precursors with both electron-donating and electron-withdrawing substituents can be successfully incorporated. For instance, the reaction of various substituted benzylamines with o-aminobenzylamines can yield 2-substituted quinazolines. frontiersin.org Similarly, substituted benzyl bromides have been used effectively in reactions to produce N-alkylated quinazolinones, a related class of compounds. acs.org While direct functionalization of the benzyl group on the pre-formed this compound is less common, the use of substituted starting materials provides a robust and flexible method for generating a diverse library of analogs.

The following table summarizes the synthesis of various quinazoline derivatives where the benzyl moiety has been derivatized. This is typically achieved by using a substituted benzylamine as a starting material in a reaction with an o-aminobenzylamine, catalyzed by a metal-free oxidation system. frontiersin.org

| Substituent on Benzyl Precursor | Resulting 2-Arylquinazoline Product | Yield (%) | CAS Number |

|---|---|---|---|

| 3-Methyl | 2-(3-Methylphenyl)quinazoline | 60 | 1208259-19-1 |

| 4-tert-Butyl | 2-(4-tert-Butylphenyl)quinazoline | 77 | 1259300-25-8 |

| 3-Fluoro | 2-(3-Fluorophenyl)quinazoline | - | 1596243-24-1 |

| 4-Fluoro | 2-(4-Fluorophenyl)quinazoline | 56 | 1208259-07-7 |

| 4-Chloro | 2-(4-Chlorophenyl)quinazoline | 68 | 80089-58-3 |

| 3,5-Difluoro | 2-(3,5-Difluorophenyl)quinazoline | - | 2242488-07-7 |

Functionalization of the Quinazoline Ring System

The quinazoline ring of this compound offers multiple sites for functionalization, with the thiol group at the C-4 position being a particularly reactive handle. The thiol group exists in tautomeric equilibrium with the thione form, 2-benzyl-1H-quinazoline-4-thione. ontosight.ai This functionality allows for a variety of subsequent reactions, most notably S-alkylation.

A common synthetic route to 4-thioquinazolines involves the preparation of a 4-chloroquinazoline (B184009) intermediate, which is then subjected to a nucleophilic substitution reaction with a sulfur nucleophile. researchgate.net Once the 4-thiol is in place, it can be readily alkylated or used in other coupling reactions. For example, S-substituted 4-alkyl(aryl)thioquinazoline derivatives have been synthesized and studied for their biological activities. nih.gov The reaction involves the etherification of the 4-thiol with various alkyl or aryl halides. nih.gov

Beyond the C-4 position, other parts of the quinazoline ring can be modified. For instance, introducing a nitro group onto the benzene (B151609) ring of the quinazoline system opens up further derivatization possibilities, as the nitro group can be reduced to an amine, which can then undergo a wide range of reactions typical for primary aromatic amines. wiley.com

The table below details the functionalization at the C-4 position of the quinazoline ring, where a 4-thiol group is reacted with various electrophiles to form S-substituted derivatives. nih.gov

| Starting Thioquinazoline | Reactant (Electrophile) | Resulting Product | Yield (%) |

|---|---|---|---|

| 2-(4-fluorobenzyl)-6-fluoroquinazolin-4-thiol | 1-(4-(2-bromoethoxy)phenyl)ethanone | 1-(4-(2-((2-(4-fluorobenzyl)-6-fluoroquinazolin-4-yl)thio)ethoxy)phenyl)ethanone | 75 |

| 2-(4-fluorobenzyl)-6-fluoroquinazolin-4-thiol | (E)-1-(4-(2-bromoethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | (E)-1-(4-(2-((2-(4-fluorobenzyl)-6-fluoroquinazolin-4-yl)thio)ethoxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 81 |

| 2-(4-chlorobenzyl)-6-fluoroquinazolin-4-thiol | (E)-1-(4-(2-bromoethoxy)phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | (E)-1-(4-(2-((2-(4-chlorobenzyl)-6-fluoroquinazolin-4-yl)thio)ethoxy)phenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | 72 |

| 2-(4-methylbenzyl)-6-fluoroquinazolin-4-thiol | (E)-1-(4-(2-bromoethoxy)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one | (E)-1-(4-(2-((6-fluoro-2-(4-methylbenzyl)quinazolin-4-yl)thio)ethoxy)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 78 |

Mechanistic Studies of Key Organic Transformations

Understanding the reaction mechanisms for the formation and derivatization of this compound is fundamental for optimizing reaction conditions and expanding the scope of accessible derivatives.

Synthesis of the Quinazoline Core: A prevalent mechanism for the synthesis of 2-arylquinazolines from o-aminobenzylamines and benzylamines involves a multistep sequence catalyzed by an oxidation system. frontiersin.org

Oxidative Imine Formation: The reaction initiates with the oxidation of both the o-aminobenzylamine and the substituted benzylamine to their respective imines.

Intermolecular Condensation: This is followed by an intermolecular condensation reaction between the two imine intermediates.

Intramolecular Cyclization: A subsequent intramolecular cyclization occurs, where a nitrogen atom attacks a carbon atom to form the heterocyclic ring.

Aromatization: The final step is an aromatization process, often involving dehydrogenation, which leads to the stable 2-substituted quinazoline product. frontiersin.org

Functionalization at C-4 (Thiolation): The introduction of the thiol group at the C-4 position typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process usually starts with the corresponding 4-quinazolinone, which is converted to a 4-chloroquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net

The mechanism for the subsequent reaction with a sulfur nucleophile, such as N-cyclohexyl dithiocarbamate (B8719985) cyclohexylammonium salt, can be described as follows:

Nucleophilic Attack: The sulfur nucleophile attacks the electron-deficient C-4 carbon of the 4-chloroquinazoline. This is the rate-determining step and leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

Chloride Elimination: The intermediate then collapses, eliminating the chloride leaving group.

Proton Transfer/Rearrangement: Subsequent proton transfer and rearrangement steps lead to the final 2-phenylquinazolin-4(3H)-thione product. researchgate.net This thione exists in tautomeric equilibrium with the 4-thiol form.

This mechanistic understanding allows for the rational design of synthetic pathways to create a wide variety of functionalized quinazoline derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide primary information about the chemical environment of the hydrogen and carbon atoms within the molecule. For 2-Benzyl-4-quinazolinethiol, the ¹H NMR spectrum is expected to show distinct signals for the protons of the quinazoline (B50416) ring, the benzyl (B1604629) group, and the thiol group. The aromatic protons on the quinazoline and benzyl rings would likely appear in the range of 7.0-8.5 ppm. jrespharm.com The methylene (B1212753) (-CH₂-) protons of the benzyl group would be expected to produce a singlet at approximately 4.0-4.5 ppm. The thiol (-SH) proton is a broad singlet and its chemical shift can vary significantly depending on solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the quinazoline and benzyl rings are expected to resonate in the aromatic region (120-150 ppm). The C=N carbon of the quinazoline ring would appear further downfield, and the carbon of the C=S (thiol) group would have a characteristic chemical shift, distinguishing it from the C=O group in its quinazolinone analogue (typically around 160-170 ppm). researchgate.net

Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the proton assignments. scispace.com

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection between the benzyl group and the quinazoline core.

A comparative look at the ¹H NMR data for a similar compound, 2-benzyl-4,5-dihydro-1H-imidazole, shows aromatic protons in the 7.2-7.3 ppm range and methylene protons at around 3.9 ppm, which aligns with the expected values for this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on Analogous Structures)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl -CH₂- | ~ 4.2 | ~ 45 |

| Benzyl Aromatic C-H | ~ 7.2 - 7.4 | ~ 127 - 130 |

| Quinazoline Aromatic C-H | ~ 7.5 - 8.2 | ~ 120 - 140 |

| Quinazoline C2 | - | ~ 155 |

| Quinazoline C4 | - | ~ 180 (C=S) |

| Thiol S-H | Variable (broad) | - |

Note: These are predicted values based on the analysis of similar structures and general chemical shift tables. Actual experimental values may vary.

Conformational Analysis via NMR

The flexibility of the benzyl group allows for different spatial orientations (conformations) relative to the quinazoline ring. NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the preferred conformation in solution. NOESY detects through-space interactions between protons that are close to each other, which can help to determine the three-dimensional structure of the molecule. The study of related quinazolinone derivatives has shown that the conformation can be influenced by substituents and the solvent environment. jrespharm.comscispace.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental formula. For this compound (C₁₅H₁₂N₂S), the expected monoisotopic mass would be approximately 252.0772 g/mol . HRMS analysis would provide a highly accurate mass measurement, typically to within a few parts per million (ppm), confirming the elemental composition and purity of the sample. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, a common fragment would likely be the loss of the benzyl group (C₇H₇), resulting in a prominent peak at m/z 91.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₃N₂S⁺ | 253.0845 |

| [M+Na]⁺ | C₁₅H₁₂N₂SNa⁺ | 275.0664 |

| [M-C₇H₇]⁺ | C₈H₅N₂S⁺ | 161.0222 |

Note: These are theoretical values. Experimental values would confirm the elemental composition.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. vscht.cz The C=N stretching vibration of the quinazoline ring would likely appear around 1575 cm⁻¹. orientjchem.org A key feature would be the C=S stretching vibration, which is typically found in the region of 1200-1050 cm⁻¹. The presence of this band, and the absence of a strong C=O stretching band around 1690 cm⁻¹ (as seen in 2-benzyl-4(3H)-quinazolinone), would be a clear indicator of the thiol structure. orientjchem.orgspectrabase.com

Raman spectroscopy would provide complementary information. Aromatic ring vibrations would give rise to strong signals. The C=S bond, while sometimes weak in IR, can show a more prominent band in the Raman spectrum.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch | ~ 1575 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C=S Stretch | 1050 - 1200 |

| S-H Stretch | ~ 2550 (often weak) |

Note: Predicted values based on typical functional group absorption ranges.

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinazoline derivatives are known to be chromophoric and typically exhibit strong UV absorption. nih.gov The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic quinazoline and benzyl systems. msu.edu The presence of the thione group (C=S) may introduce n → π* transitions at longer wavelengths compared to its oxo-analogue. Studies on similar quinazoline derivatives have reported absorption maxima in the range of 215-300 nm. orientjchem.orgresearchgate.net The specific absorption maxima and molar absorptivity would be dependent on the solvent used. nih.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all quinazoline derivatives are strongly fluorescent, some exhibit emission in the blue-green region. researchgate.net The fluorescence properties of this compound would depend on its specific electronic structure and the rigidity of the molecule.

Single Crystal X-ray Diffraction Analysis

While a crystal structure for this compound has not been reported, analysis of related structures provides a basis for prediction. For example, the crystal structure of a complex containing 3-benzyl-4-phenyl-1,2,4-triazol-5-thiol has been determined, revealing details of the molecular geometry and intermolecular interactions. mdpi.com A crystal structure of this compound would definitively confirm the connectivity and provide invaluable data on the planarity of the quinazoline ring system and the orientation of the benzyl substituent. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking between the aromatic rings, which govern the crystal packing.

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | ~ 8 - 12 |

| b (Å) | ~ 10 - 15 |

| c (Å) | ~ 15 - 20 |

| β (°) | ~ 90 - 105 |

| V (ų) | ~ 1500 - 2000 |

| Z | 4 or 8 |

Note: These values are purely hypothetical and are based on typical ranges observed for similar organic molecules.

Crystal System and Space Group Determination

The crystal structure of 4-methylsulfanyl-2-phenylquinazoline has been determined through single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic crystal system. nih.gov The specific space group was identified as P2₁/c . nih.gov This space group is centrosymmetric and belongs to the point group 2/m.

Unit Cell Parameters and Molecular Conformation in the Solid State

The unit cell parameters for 4-methylsulfanyl-2-phenylquinazoline were determined at a temperature of 150 K. nih.gov The dimensions and angles of the unit cell, which contains four molecules (Z = 4), are detailed in the table below. nih.gov

Table 1: Unit Cell Parameters of 4-methylsulfanyl-2-phenylquinazoline

| Parameter | Value |

|---|---|

| a | 10.1951 (3) Å |

| b | 7.3545 (2) Å |

| c | 16.5300 (5) Å |

| α | 90° |

| β | 102.860 (3)° |

| γ | 90° |

| Volume | 1208.33 (6) ų |

Data obtained at T = 150 K. Source: nih.gov

In the solid state, the molecule exhibits a specific conformation. The quinazoline ring system is essentially planar, with the methyl carbon of the methylthio group being only slightly displaced from this plane by 0.116 (3) Å. nih.gov The phenyl ring is not coplanar with the quinazoline moiety; there is a dihedral angle of 13.95 (5)° between the two ring systems. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The crystal packing of 4-methylsulfanyl-2-phenylquinazoline is primarily governed by non-covalent interactions, particularly π-π stacking. nih.gov The structure lacks strong hydrogen bond donors. However, a weak C-H···N interaction is observed, which links molecules along the crystallographic direction. nih.gov

The dominant forces in the crystal lattice are π-π stacking interactions between adjacent, inversion-related molecules. These interactions occur in a stacked arrangement along the direction. nih.gov Specific centroid-centroid distances have been measured to quantify these interactions:

An interaction between two inverted quinazoline groups with a centroid-centroid distance of 3.7105 (9) Å . nih.gov

An interaction between the quinazoline group of one molecule and the pyrimidine (B1678525) and phenyl rings of a neighboring molecule, with centroid-centroid distances of 3.5287 (8) Å and 3.8601 (9) Å , respectively. nih.gov

These stacking interactions are crucial in stabilizing the three-dimensional supramolecular architecture of the crystal.

Computational Chemistry and Molecular Modeling Studies of 2 Benzyl 4 Quinazolinethiol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to study various properties of quinazoline (B50416) derivatives. DFT calculations for 2-Benzyl-4-quinazolinethiol would typically be performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost.

The electronic structure of a molecule is fundamental to understanding its reactivity and spectroscopic properties. Key aspects of this analysis for this compound would involve the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. scirp.org A smaller energy gap implies higher reactivity and lower kinetic stability. mdpi.com For quinoline (B57606) derivatives, which are structurally related to quinazolines, DFT studies have shown that the HOMO and LUMO are often distributed over the fused ring system. scirp.org In this compound, the HOMO is likely to be localized on the electron-rich quinazoline ring and the thiol group, while the LUMO may be distributed over the entire conjugated system.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. sapub.org The MEP surface is colored to represent different potential values, where red indicates regions of high electron density (negative potential) and blue represents regions of low electron density (positive potential). sapub.org For quinazoline derivatives, the nitrogen atoms of the quinazoline ring and the sulfur atom of the thiol group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the aromatic rings would exhibit a positive potential.

Table 1: Illustrative HOMO-LUMO Energies and Energy Gap for a Quinoline Derivative (for conceptual understanding)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

| Data is for Quinoline and is provided for illustrative purposes. scirp.org |

Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. rsc.org These descriptors are calculated from the energies of the HOMO and LUMO.

Global Reactivity Descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes. mdpi.com

Electronegativity (χ): The power of a molecule to attract electrons. sapub.org

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. rsc.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. sapub.org

Local Reactivity Descriptors , such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov By analyzing the Fukui functions, one can pinpoint specific atoms in the this compound molecule that are most likely to participate in chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors for a Quinazolinone Derivative (for conceptual understanding)

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 |

| Chemical Softness (S) | 1 / (2η) | 0.207 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.231 |

| Chemical Potential (μ) | -χ | -4.231 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.702 |

| Formulas and concepts are based on DFT principles. mdpi.comsapub.orgrsc.org Illustrative values are conceptual. |

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules.

GIAO-NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. bohrium.com Theoretical 1H and 13C NMR spectra of this compound can be predicted and compared with experimental data to confirm its structure. This method has been successfully applied to various N-benzylazoles and N-benzylbenzazoles. bohrium.com

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT to predict the infrared (IR) and Raman spectra of this compound. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method. nih.gov The predicted spectra can be compared with experimental spectra to identify characteristic vibrational modes of the functional groups present in the molecule, such as the C=N stretching of the quinazoline ring, the C-S stretching of the thiol group, and the aromatic C-H stretching of the benzyl (B1604629) and quinazoline rings.

This compound can exist in different tautomeric forms, primarily the thione and thiol forms. DFT calculations can be employed to determine the relative stabilities of these tautomers by comparing their calculated energies. The tautomer with the lower total energy is considered to be the more stable form. Solvent effects can also be included in these calculations to understand how the stability of tautomers changes in different environments. Generally, the relative energies, enthalpies, and Gibbs free energies are calculated to predict the most stable tautomer.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and behavior of molecules in solution.

The flexibility of the benzyl group and the quinazoline ring system in this compound can lead to various conformations in solution. MD simulations can be used to explore the conformational landscape of this molecule in different solvents. By simulating the molecule's trajectory over time, one can identify the most populated conformations and the transitions between them. This information is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, which is particularly important in biological systems. The simulations can reveal key dihedral angle distributions and root-mean-square fluctuations (RMSF) of different parts of the molecule, highlighting its flexible and rigid regions. nih.gov

Ligand-Target Interaction Dynamics

To understand the dynamic nature of the binding between this compound and its potential biological targets, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing a view of the flexibility of both the ligand and the target protein, as well as the stability of their complex.

MD simulations of quinazoline derivatives with target proteins, such as kinases, reveal that the stability of the ligand-protein complex is crucial for its inhibitory activity. The root mean square deviation (RMSD) of the protein-ligand complex is a key metric used to assess this stability. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound within the active site. For instance, in simulations of similar quinazoline-based inhibitors, stable RMSD values are often observed after an initial equilibration period, indicating a stable binding mode.

Furthermore, the root mean square fluctuation (RMSF) of individual amino acid residues in the protein can highlight which parts of the protein interact most significantly with the ligand. Residues in the binding pocket that show reduced fluctuation upon ligand binding are often critical for the interaction. These dynamic studies provide a more realistic picture of the binding event than static docking models.

Free Energy Calculations

Free energy calculations are utilized to quantify the binding affinity between a ligand and its target. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding free energy (ΔG_bind). These methods calculate the difference in free energy between the bound and unbound states of the ligand and protein.

The binding free energy is composed of several components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. By analyzing these components, researchers can understand the driving forces behind the binding interaction. For many quinazoline-based inhibitors, van der Waals interactions and non-polar solvation energies are significant contributors to the binding affinity, suggesting the importance of hydrophobic interactions. While specific free energy calculations for this compound are not widely published, studies on analogous compounds provide insight into the expected energetic profile of its interactions with target proteins.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent molecules.

Descriptor Computation and Selection

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For a series of this compound analogs, a wide range of descriptors would be computed, falling into several categories:

1D Descriptors: Molecular weight, count of specific atom types.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D autocorrelations.

3D Descriptors: Geometrical properties, surface area, and volume.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and polarizability.

Following computation, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity. This is often achieved using statistical methods like stepwise multiple linear regression or genetic algorithms to avoid overfitting and to build a robust model.

Table 1: Examples of Molecular Descriptors Computed for QSAR Analysis of Quinazoline Derivatives

| Descriptor Class | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Balaban Index (J) | A topological index based on the distance matrix of the graph. |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Electronic | Dipole Moment (μ) | A measure of the polarity of the molecule. |

Model Development and Validation (e.g., MLR, ANN, Cross-Validation)

Once a set of relevant descriptors is selected, a QSAR model is developed to predict the biological activity. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity. The resulting equation can be easily interpreted to understand the contribution of each descriptor.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture more intricate relationships between the descriptors and the activity.

The predictive power and robustness of the developed QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation (Cross-Validation): The most common method is leave-one-out cross-validation (LOO-CV), where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high cross-validated correlation coefficient (q²) indicates a robust model.

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive performance). The model's ability to predict the activity of the compounds in the test set is a true measure of its predictive power.

Table 2: Statistical Parameters for a Hypothetical QSAR Model of this compound Analogs

| Parameter | Value | Interpretation |

| n | 30 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination, indicates a good fit of the model to the data |

| q² (LOO-CV) | 0.75 | Cross-validated correlation coefficient, indicates good internal predictive ability |

| R²_pred (External) | 0.70 | Predictive R² for the external test set, indicates good external predictive ability |

| F-statistic | 45.6 | A measure of the statistical significance of the model |

| p-value | < 0.001 | Indicates that the model is statistically significant |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for understanding the binding mechanism at a molecular level and for virtual screening of compound libraries.

Prediction of Ligand-Target Binding Modes and Affinities

In molecular docking studies of this compound, the molecule would be docked into the active site of a relevant biological target, such as the ATP-binding site of a protein kinase. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study provide valuable information about the binding mode, including:

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking interactions with the ligand. For many quinazoline-based kinase inhibitors, a key hydrogen bond with a conserved residue in the hinge region of the kinase domain is crucial for activity. nih.govnih.gov

Binding Conformation: The predicted three-dimensional arrangement of the ligand in the active site.

Docking Score: A numerical value that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

Table 3: Predicted Interactions and Binding Affinity from a Hypothetical Docking Study of this compound with a Protein Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| Met793 | Hydrogen Bond | 2.1 |

| Leu718 | Hydrophobic | 3.8 |

| Val726 | Hydrophobic | 4.2 |

| Ala743 | Hydrophobic | 3.9 |

| Leu844 | Hydrophobic | 4.5 |

| Binding Affinity (kcal/mol) | -8.5 |

The benzyl group of this compound is likely to occupy a hydrophobic pocket within the active site, while the quinazoline core and the thiol group could be involved in hydrogen bonding and other specific interactions that anchor the molecule in place. These predictions from molecular docking studies are instrumental in understanding the structure-activity relationships and in the rational design of new, more potent inhibitors.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking simulations are a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. While specific docking studies for this compound are not extensively detailed in publicly available literature, analysis of studies on structurally related quinazoline and thioxoquinazoline derivatives allows for the inference of its likely binding characteristics. These studies reveal that the quinazoline scaffold is adept at forming a variety of non-covalent interactions within protein active sites.

The binding of quinazolinone derivatives to protein kinases, for instance, often involves a constellation of hydrogen bonds, hydrophobic interactions, and pi-stacking. The nitrogen atoms within the quinazoline ring are frequent participants in hydrogen bonding with amino acid residues such as glutamine and serine. In one study on quinazolinone derivatives, hydrogen bonding interactions were observed with residues Ser240, Lys241, Asn247, Asp271, and Arg305. nih.gov The carbonyl group, which in the case of this compound is a thione group, can also act as a hydrogen bond acceptor.

The benzyl substituent at the 2-position of the quinazoline ring is expected to play a crucial role in establishing hydrophobic and aromatic interactions. This benzyl group can fit into hydrophobic pockets within the binding site, interacting with nonpolar residues like leucine, isoleucine, and valine. Furthermore, the aromatic nature of the benzyl ring allows for favorable pi-pi stacking or pi-cation interactions with residues such as phenylalanine, tyrosine, and tryptophan. For example, in a study of novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, the pyrimidine (B1678525) ring of the quinazoline core formed π-π stacking interactions with Phenylalanine 416 and Tyrosine 211. nih.gov

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Functional Group of this compound | Potential Interaction Type | Likely Interacting Amino Acid Residues |

| Quinazoline Ring System | Hydrogen Bonding, Pi-Pi Stacking | Gln, Asn, Ser, Phe, Tyr, Trp |

| 2-Benzyl Group | Hydrophobic Interactions, Pi-Pi Stacking | Leu, Ile, Val, Phe, Tyr, Trp |

| 4-Thiol Group | Hydrogen Bonding, Metal Coordination | Ser, Thr, Cys, His, Asp, Glu |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To achieve a more profound and accurate understanding of ligand-protein interactions, researchers are increasingly turning to hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These approaches combine the accuracy of quantum mechanics for a critical region of the system with the efficiency of molecular mechanics for the remainder.

In the context of this compound, a QM/MM study would typically treat the ligand and the key interacting residues of the protein's active site with a high-level QM method, while the rest of the protein and the surrounding solvent are described by a classical MM force field. This partitioning allows for a detailed electronic structure calculation of the region where the most significant chemical events, such as bond making/breaking or charge transfer, occur.

The application of QM/MM can be particularly insightful for:

Accurate Binding Energy Calculations: QM/MM can provide more reliable predictions of binding affinities compared to classical molecular docking by accounting for electronic effects like polarization and charge transfer between the ligand and the protein.

Elucidation of Reaction Mechanisms: If this compound acts as an enzyme inhibitor that forms a covalent bond, QM/MM simulations can model the reaction pathway, identify transition states, and calculate activation energies.

Spectroscopic Predictions: QM/MM can be used to simulate spectroscopic properties, such as UV/Vis or NMR spectra, of the ligand within the protein environment, which can then be compared with experimental data to validate the binding mode.

Coordination Chemistry of 2 Benzyl 4 Quinazolinethiol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of 2-Benzyl-4-quinazolinethiol typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as temperature, pH, and the molar ratio of ligand to metal, can be optimized to favor the formation of the desired complex.

General Synthetic Approach:

A common synthetic route involves the in-situ deprotonation of the thiol group of this compound using a base, followed by the addition of a metal salt. The resulting complex often precipitates from the reaction mixture and can be purified by recrystallization.

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the coordination sites of the ligand. A key indicator of coordination is the shift or disappearance of the ν(S-H) band of the free ligand, confirming the deprotonation and involvement of the sulfur atom in bonding to the metal ion. Additionally, shifts in the vibrational frequencies of the C=N and other ring vibrations can provide evidence for the participation of nitrogen atoms in coordination. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the quinazoline (B50416) ring and the benzyl (B1604629) group upon complexation can help elucidate the binding mode of the ligand.

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The spectra typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands can offer insights into the geometry of the complex and the nature of the metal-ligand bond. researchgate.net

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and to confirm their stoichiometry.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the complexes and can be used to determine the presence of coordinated or lattice solvent molecules. aristonpubs.com

Table of Spectroscopic Data for Hypothetical Metal Complexes of this compound:

| Complex | Key IR Bands (cm⁻¹) | Key ¹H NMR Shifts (δ ppm) | UV-Vis λmax (nm) |

| Ligand | ν(S-H) ~2550, ν(C=N) ~1610 | Thiol proton, aromatic protons | π→π, n→π |

| [M(L)₂] | Disappearance of ν(S-H), shift in ν(C=N) | Shifts in aromatic and benzyl protons | Intra-ligand and LMCT bands |

Note: This table is illustrative and based on expected data for analogous compounds.

Investigation of Ligand Binding Modes to Various Metal Ions

This compound is a versatile ligand with multiple potential donor atoms, including the sulfur atom of the thiol group and the nitrogen atoms of the quinazoline ring. The specific binding mode adopted by the ligand depends on several factors, such as the nature of the metal ion, its oxidation state, the reaction conditions, and the presence of other coordinating ligands.

Common Binding Modes:

Monodentate Coordination: The ligand can coordinate to a metal ion through the sulfur atom of the deprotonated thiol group. This is a common binding mode for soft metal ions that have a high affinity for sulfur.

Bidentate Coordination: this compound can act as a bidentate ligand, coordinating to the metal ion through the sulfur atom and one of the nitrogen atoms of the quinazoline ring, forming a stable chelate ring. This is a frequently observed coordination mode. nih.gov

Bridging Coordination: In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. This can occur through the sulfur atom or a combination of sulfur and nitrogen atoms.

The preference for a particular binding mode can be rationalized based on the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions will prefer to coordinate with hard donor atoms like nitrogen, while soft metal ions will favor coordination with the soft sulfur atom.

Analysis of Coordination Geometries and Electronic Structures of Complexes

The coordination geometry around the central metal ion in complexes of this compound is determined by the coordination number of the metal and the nature of the ligand. Common coordination geometries include:

Tetrahedral: For metal ions with a coordination number of four. nih.gov

Square Planar: Also for coordination number four, particularly common for d⁸ metal ions like Ni(II) and Pd(II). nih.gov

Octahedral: For metal ions with a coordination number of six. This is a very common geometry for transition metal complexes. aristonpubs.com

The electronic structure of these complexes can be investigated using a combination of experimental techniques and theoretical calculations. Magnetic susceptibility measurements can determine the number of unpaired electrons in the complex, which provides information about the spin state of the metal ion and the geometry of the complex. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the complexes, providing insights into the nature of the metal-ligand bonding and the distribution of electron density within the molecule.

Table of Expected Geometries and Magnetic Properties for Metal Complexes of this compound:

| Metal Ion | Coordination Number | Likely Geometry | Expected Magnetic Moment (µB) |

| Co(II) | 4 | Tetrahedral | 4.2 - 4.8 |

| Ni(II) | 4 | Square Planar | Diamagnetic |

| Cu(II) | 4 | Square Planar | 1.7 - 2.2 |

| Zn(II) | 4 | Tetrahedral | Diamagnetic |

Note: This table is illustrative and based on common observations for analogous complexes.

Impact of Metal Complexation on Ligand Reactivity and Stability

The coordination of this compound to a metal ion can significantly alter the reactivity and stability of the ligand.

Modified Reactivity: Complexation can alter the electron density distribution on the ligand, thereby modifying its reactivity towards electrophilic or nucleophilic attack. The metal center itself can also act as a Lewis acid, activating the ligand for certain reactions. For instance, the acidity of the remaining N-H proton in the quinazoline ring may be affected upon coordination.

The stability of the metal-ligand bond is a crucial factor, and it is influenced by the nature of the metal ion and the ligand. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin octahedral divalent metal ions, can be used to predict the stability trend for complexes of this compound.

Assessment of Enhanced Biological Activities of Metal Complexes (General Mechanisms)

A primary motivation for studying the coordination chemistry of this compound is the potential for its metal complexes to exhibit enhanced biological activities compared to the free ligand. Several general mechanisms are proposed to explain this enhancement:

Chelation Theory: According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor atoms of the ligand. mdpi.com This increase in lipophilicity facilitates the penetration of the complex through the lipid membranes of microorganisms, thereby enhancing its biological activity. nih.gov

Overtone's Concept: This concept also relates the enhanced biological activity to increased lipid solubility, which allows the complex to more effectively cross cell membranes and reach its intracellular target. mdpi.com

Drug Targeting and Delivery: The metal complex can act as a vehicle for the delivery of the active ligand to its target site. The complex may then release the ligand or the metal ion, or the entire complex may be the active species.

Interaction with Biomolecules: The metal complexes can interact with biomolecules such as DNA and proteins through various modes, including intercalation, covalent binding, and inhibition of enzyme activity. The geometry and electronic properties of the metal complex play a crucial role in determining the nature and strength of these interactions. nih.gov

The synergistic effect of the metal ion and the ligand within the complex can lead to a broader spectrum of activity or a different mechanism of action compared to the individual components. orientjchem.org

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

No published data is available.

No published data is available.

No published data is available.

No published data is available.

Antioxidant Activity Evaluation

No published data is available.

Lipid Peroxidation Inhibition Assays

No specific data from lipid peroxidation inhibition assays involving 2-Benzyl-4-quinazolinethiol has been found in the reviewed literature.

Elucidation of Antioxidant Mechanisms (e.g., Electron Transfer, Hydrogen Atom Transfer, Metal Chelation)

There is no available research that elucidates the specific antioxidant mechanisms for this compound.

Antimicrobial Activity Investigations

In Vitro Activity against Gram-Positive Bacterial Strains

Specific data on the in vitro activity of this compound against Gram-positive bacteria is not available in the scientific literature.

In Vitro Activity against Gram-Negative Bacterial Strains

Specific data on the in vitro activity of this compound against Gram-negative bacteria is not available in the scientific literature.

In Vitro Antifungal Activity

Specific data on the in vitro antifungal activity of this compound is not available in the scientific literature.

Mechanistic Studies of Antimicrobial Action (e.g., Cell Membrane Disruption, Inhibition of Bacterial Enzymes, Interference with DNA/Protein Synthesis, Metal Ion Chelation)

There are no published mechanistic studies detailing the mode of antimicrobial action for this compound.

Activity Against Drug-Resistant Microbial Strains (In Vitro)

No specific studies detailing the in vitro activity of this compound against drug-resistant microbial strains were found. Research in this area typically involves determining the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of specific resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) or Vancomycin-resistant Enterococci (VRE).

Table 1: Hypothetical In Vitro Activity of this compound Against Drug-Resistant Microbial Strains

| Drug-Resistant Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

In Vitro Antitumor Evaluation

Specific data from in vitro antitumor evaluations of this compound are not available in the reviewed literature. Such studies would typically involve screening the compound against a panel of cancer cell lines to determine its cytotoxic effects.

Screening against Various Cancer Cell Lines

Information regarding the screening of this compound against cancer cell lines such as HT-29 (colon cancer), MDA-MB-231 (breast cancer), MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer) is not publicly accessible. The efficacy is usually reported as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Hypothetical In Vitro Cytotoxicity Screening of this compound against Various Cancer Cell Lines

| Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| HT-29 | Data not available | Data not available | Data not available |

| MDA-MB-231 | Data not available | Data not available | Data not available |

| MCF-7 | Data not available | Data not available | Data not available |

| A549 | Data not available | Data not available | Data not available |

| HCT116 | Data not available | Data not available | Data not available |

| HepG2 | Data not available | Data not available | Data not available |

Investigation of Molecular Targets and Pathways (e.g., Kinase Inhibition)

There is no specific information available concerning the investigation of the molecular targets and pathways of this compound, including its potential as a kinase inhibitor. Research in this area often focuses on the compound's ability to inhibit specific kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The inhibitory activity is also typically quantified by IC₅₀ values.

Table 3: Hypothetical In Vitro Kinase Inhibitory Activity of this compound

| Molecular Target (Kinase) | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| CDK2 | Data not available | Data not available | Data not available |

| HER2 | Data not available | Data not available | Data not available |

| EGFR | Data not available | Data not available | Data not available |

| VEGFR2 | Data not available | Data not available | Data not available |

Structure Activity Relationship Sar Analysis of 2 Benzyl 4 Quinazolinethiol Analogues

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the 2-benzyl-4-quinazolinethiol scaffold have revealed that the nature and position of substituents on both the quinazoline (B50416) and benzyl (B1604629) rings play a pivotal role in determining the biological activity.

For instance, in the context of antimicrobial activity, substitutions at the C-4 and C-6 positions of the quinazoline ring have shown significant effects. The introduction of a decylamine (B41302) group at the C-4 position has been found to be beneficial for activity, whereas an iodo-group at the C-6 position is detrimental. nih.gov This suggests that a long, flexible alkyl chain at C-4 enhances antimicrobial properties, while a bulky, electron-withdrawing group at C-6 diminishes them.

In the realm of anticancer activity, substitutions on the quinazoline ring have also been explored. For example, the introduction of an alkyl-thiobenzothiazole side chain at the 6-position, coupled with an electron-withdrawing group on a 4-anilino substituent, has been shown to result in better biological activities against cancer cell lines. nih.gov Furthermore, for 2,3,6-trisubstituted quinazolin-4-ones, a single substitution at the sixth position was found to be advantageous for increased antitumor activities. researchgate.net

The benzyl group at the 2-position also offers a site for modification. In a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides investigated for hTRPV1 antagonism, the phenyl C-region derivatives generally exhibited better antagonism than their pyridine (B92270) surrogates. nih.govnih.gov This highlights the importance of the aromatic nature of the benzyl moiety for this specific biological target.

Identification of Key Pharmacophoric Features for Target Interactions

The 2-substituted-4(3H)-quinazolinone framework is recognized as an attractive pharmacophore for drug design. nih.gov For the this compound series, several key pharmacophoric features can be identified as crucial for target interactions. These features are the essential spatial and electronic characteristics of the molecule that are responsible for its biological activity.

A general pharmacophore model for quinazoline-based compounds often includes:

A hydrogen bond acceptor (the nitrogen atoms in the quinazoline ring).

A hydrogen bond donor (if substitutions on the ring allow for it).

Aromatic/hydrophobic regions (the fused benzene (B151609) ring of the quinazoline and the benzyl group).

Docking studies of various quinazoline derivatives into the active sites of their targets, such as the epidermal growth factor receptor (EGFR), have provided insights into these interactions. nih.gov For instance, the introduction of a tetrahydrofuran (B95107) substituent on a quinazoline bearing an aryl semicarbazone was found to be necessary for its anti-cancer activity. nih.gov This suggests that specific, bulky, and polar groups can form critical interactions within the receptor's binding pocket.

For TRPV1 antagonists, docking studies of a potent analog indicated that its binding mode involved specific orientations of its different regions within the receptor. nih.gov The benzyl C-region of the molecule adopted a flipped configuration compared to its pyridine surrogate, which may account for its enhanced activity. nih.gov

Correlation of Structural Modifications with Observed Activity Profiles

The correlation between specific structural changes and the resulting biological activity is a cornerstone of SAR analysis. For quinazoline derivatives, a wealth of data allows for the establishment of these correlations.

In a study of 2-substituted mercapto-3H-quinazolines with anticancer activity, several compounds were identified as active agents. nih.gov The most active compounds in this series included those with a thioacetyl-N(3)-ethylthiosemicarbazide, a thioacetyl-hydrazine, or a pyridazin-4-yl)thio group at the 2-position of a 3-benzyl-4-oxo-6-iodo-3H-quinazoline core. nih.gov

The following table illustrates the anticancer activity of selected 2-substituted mercapto-3H-quinazoline analogues:

| Compound Number | 2-Substituent | GI50 (µM) |

| 10 | N'-[(thioacetyl)]-N(3)-ethylthiosemicarbazide | 12.8 |

| 12 | N-benzoyl-N'-[2-(thioacetyl)]hydrazine | 11.3 |

| 20 | (3,6-dioxo-pyridazin-4-yl)thio | 13.8 |

Data sourced from Arch Pharm (Weinheim), 2003. nih.gov

In another example focusing on TRPV1 antagonism, substitutions on the benzyl group of 2-benzylthio type derivatives led to slight decreases in potency compared to the unsubstituted parent compound. nih.gov

The table below shows the antagonist activity (Ki) of 2-benzylthio derivatives:

| Compound Number | 2-Substituent | Ki (nM) |

| 45 | 2-benzylthio | 0.5 |

| 46-48 | Substituted 2-benzylthio | Slightly less potent than 45 |

| 49 | 2-(furan-2-yl)methylthio | Moderate antagonism |

Data sourced from Bioorg Med Chem, 2015. nih.gov

These examples demonstrate a clear relationship between the nature of the substituent at the 2-position and the observed biological potency.

Development of SAR Models for Predictive Design

To further leverage the data from SAR studies, quantitative structure-activity relationship (QSAR) models are often developed. nih.gov These mathematical models aim to predict the biological activity of novel or yet-to-be-synthesized compounds based on their chemical structure. researchgate.net

For quinazoline derivatives, QSAR studies have been employed to establish relationships between various physicochemical descriptors and their cytotoxic activity against cancer cell lines. nih.gov By using computational methods to calculate a wide range of molecular descriptors, researchers can identify those that are most influential on biological activity. This information can then be used to design new compounds with potentially enhanced potency.

For example, a QSAR methodology based on hierarchical clustering has been developed to predict toxicological endpoints. researchgate.net This approach involves grouping structurally similar compounds and then generating a QSAR model for each cluster. Such models can be valuable in the early stages of drug discovery to prioritize which compounds to synthesize and test.

The development of these predictive models is an iterative process. As more compounds are synthesized and their biological activities are determined, the models can be refined to improve their predictive power. This synergy between experimental synthesis, biological testing, and computational modeling accelerates the process of drug discovery and development. researchgate.net

Future Research Directions

Development of Novel Synthetic Routes

The efficient and versatile synthesis of 2-Benzyl-4-quinazolinethiol is a prerequisite for its extensive study. Future research should focus on developing novel synthetic methodologies that are high-yielding, cost-effective, and environmentally benign. Several promising avenues exist for the synthesis of quinazoline (B50416) derivatives which could be adapted for this specific compound. oup.comorganic-chemistry.org

One potential strategy involves a multi-component cascade reaction, which has been successfully employed for the synthesis of other sulfur-containing heterocycles. sioc-journal.cn This approach could involve the one-pot reaction of a suitable anthranilic acid derivative, a benzyl-containing nitrile or amide, and a sulfur source. Elemental sulfur, being an inexpensive and readily available reagent, is an attractive option as the sulfur-donating agent. sioc-journal.cn

Another avenue to explore is the modification of existing synthetic routes for 2-substituted quinazolinones. organic-chemistry.org A common route to quinazolinones involves the cyclization of 2-aminobenzamides with aldehydes. organic-chemistry.org A future synthetic strategy could involve the synthesis of the corresponding 2-benzyl-4(3H)-quinazolinone, followed by a thionation reaction to convert the carbonyl group into a thiol.

Furthermore, ultrasound-assisted synthesis is a promising green chemistry approach that has been shown to accelerate reaction times and improve yields in the synthesis of quinazoline derivatives. nih.gov Investigating the application of microwave or ultrasound irradiation to the synthesis of this compound could lead to more efficient and sustainable production methods.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Starting Materials | Key Features | Potential Advantages |

| Multi-component Cascade Reaction | Anthranilic acid derivative, Benzyl (B1604629) nitrile/amide, Elemental sulfur | One-pot synthesis | High atom economy, reduced waste |

| Thionation of Quinazolinone | 2-Benzyl-4(3H)-quinazolinone, Lawesson's reagent | Conversion of C=O to C=S | Utilizes a known precursor |

| Ultrasound-Assisted Synthesis | Various starting materials | Use of ultrasonic irradiation | Faster reaction times, higher yields |

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, and such in silico studies have been extensively applied to quinazoline analogues. nih.govnih.gov Future research on this compound should leverage advanced computational methods to predict its physicochemical properties, potential biological activities, and to guide the synthesis of new derivatives. nih.gov

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. sapub.orgresearchgate.net These studies can provide insights into the molecule's stability, preferred conformations, and sites susceptible to nucleophilic or electrophilic attack. This information is crucial for designing new synthetic routes and understanding potential reaction mechanisms.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction patterns of this compound with various biological targets. ijfmr.comnih.gov Given that many quinazoline derivatives exhibit anticancer activity by targeting enzymes like epidermal growth factor receptor (EGFR), initial docking studies could focus on this and other related kinases. nih.govnih.gov These simulations can help in identifying key structural features responsible for binding and can guide the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed once a series of this compound derivatives with measured biological activity is available. nih.govnih.gov QSAR models can establish a mathematical relationship between the structural properties of the compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives.

Discovery of New Biological Targets (In Vitro)

The quinazoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, including several approved drugs. nih.govmdpi.com Therefore, a significant area of future research for this compound will be the in vitro screening against a wide range of biological targets to uncover its therapeutic potential.

Given the prevalence of quinazoline derivatives as kinase inhibitors, initial screening efforts should focus on a panel of kinases implicated in cancer and inflammatory diseases. nih.govnih.gov The presence of the 2-benzyl group may confer selectivity towards specific kinase targets.

Furthermore, the thiol group in this compound opens up possibilities for targeting proteins that are susceptible to covalent modification. In vitro assays could be designed to investigate its potential as a covalent inhibitor of enzymes with reactive cysteine residues in their active sites.

The antiproliferative activity of this compound should be evaluated against a panel of cancer cell lines to identify potential anticancer properties. nih.govresearchgate.net Should the compound exhibit significant cytotoxicity, further studies to elucidate the mechanism of action, such as cell cycle analysis and apoptosis assays, would be warranted. nih.gov

Beyond oncology, the biological activities of 2-substituted quinolines and quinazolinones in other therapeutic areas, such as their potential as antileishmanial nih.gov, antimicrobial nih.gov, and anti-inflammatory agents ijfmr.com, suggest that screening of this compound against a diverse set of targets is justified.

Exploration of Material Science Applications

The unique combination of a rigid heterocyclic core and a reactive thiol group makes this compound an interesting candidate for applications in material science. Sulfur-containing heterocycles are known to have interesting physicochemical properties with relevance in the design of new materials, particularly in the fields of molecular conductors and magnets. nih.govopenmedicinalchemistryjournal.com

The thiol group can be utilized for the functionalization of surfaces, such as gold nanoparticles or self-assembled monolayers. nih.gov This could lead to the development of novel sensors, catalysts, or electronic devices. The interaction of the thiol group with metal surfaces is a well-established phenomenon that can be exploited for the controlled assembly of molecules.

Furthermore, polymers incorporating the this compound moiety could exhibit interesting properties. The presence of the sulfur atom can enhance the refractive index, thermal stability, and adhesion of polymers. researchgate.net The quinazoline core could impart rigidity and potentially lead to materials with unique optical or electronic properties. Thiol-decorated covalent organic frameworks (COFs) have also shown promise as multifunctional materials for applications such as supercapacitors and heterogeneous catalysis. rsc.org

The potential for this compound to act as a ligand for the formation of coordination polymers or metal-organic frameworks (MOFs) should also be investigated. The nitrogen atoms in the quinazoline ring and the soft sulfur atom of the thiol group provide multiple coordination sites for metal ions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzyl-4-quinazolinethiol, and how can reaction conditions be optimized for higher yield?